1-(2,4-Difluorophenyl)pentylamine
Description
Contextual Significance within Fluorinated Amine Chemistry
Fluorinated amines represent a critical class of organic compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into an amine-containing molecule can profoundly alter its properties. Fluorine's high electronegativity and small size lead to changes in basicity, lipophilicity, and metabolic stability of the parent amine. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the molecule. In the context of medicinal chemistry, the strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a potential drug candidate. nih.gov
The synthesis of fluorinated amines is an active area of research, with various methods being developed to efficiently introduce fluorine into organic molecules. These strategies range from the use of fluorinating reagents like Selectfluor to more complex multi-step syntheses involving fluorinated building blocks. nih.govnih.gov The development of novel synthetic routes to access compounds like 1-(2,4-Difluorophenyl)pentylamine is crucial for exploring their full potential.
Importance of the Difluorophenyl Moiety in Chemical Research
The difluorophenyl group is a key structural motif in many biologically active compounds. The presence and position of the two fluorine atoms on the phenyl ring have a significant impact on the molecule's electronic properties and its ability to interact with biological targets. The 2,4-difluoro substitution pattern, as seen in this compound, creates a specific electron-withdrawing effect and alters the charge distribution across the aromatic ring.
This electronic modulation can influence a molecule's binding affinity and selectivity for proteins and enzymes. acs.org For instance, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially leading to a more potent biological response. acs.org Furthermore, the difluorophenyl moiety can improve a compound's pharmacokinetic profile by enhancing its membrane permeability and resistance to metabolic degradation.
Role of the Pentylamine Chain in Molecular Design
In the design of new chemical entities, the alkylamine chain can be modified to fine-tune the molecule's properties. For example, altering the length of the chain can optimize the compound's fit within a specific receptor binding site. The amine group itself is a key functional group, often involved in salt formation to improve solubility and handling of pharmaceutical compounds.
Overview of Research Trajectories for Related Amines
Research into fluorinated amines and phenylalkylamines is following several promising trajectories. One major area of focus is the development of new synthetic methodologies to create a diverse range of these compounds with high efficiency and stereoselectivity. nih.govnih.govnih.gov This includes the design of novel catalysts and the use of fluorinated starting materials.
Another significant research direction is the investigation of the structure-activity relationships (SAR) of these compounds. By systematically modifying the structure of fluorinated phenylalkylamines and assessing their biological activity, researchers can identify key structural features responsible for their therapeutic effects. This knowledge is then used to design more potent and selective compounds.
Furthermore, there is growing interest in the use of fluorinated compounds, including those with structures similar to this compound, as probes for studying biological systems and as agents for positron emission tomography (PET) imaging. nih.gov The incorporation of the fluorine-18 (B77423) isotope allows for non-invasive imaging and the study of biological processes at the molecular level.
Compound Data Tables
Table 1: General Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Class |
| 2,4-Difluorobenzylamine | C₇H₇F₂N | 143.13 | Fluorinated Benzylamine (B48309) |
| 1-Phenylpentylamine | C₁₁H₁₇N | 163.26 | Phenylalkylamine |
| 2-Fluorophenylalanine | C₉H₁₀FNO₂ | 183.18 | Fluorinated Amino Acid |
Data sourced from publicly available chemical databases. nih.gov
Table 2: Representative Fluorinated Amines in Research
| Compound | Research Area | Key Finding | Reference |
| Fluorinated Phenylalanines | Medicinal Chemistry | Improved metabolic stability and potential as enzyme inhibitors. | nih.gov, nih.gov |
| α-Fluorinated β-Amino Acids | Organic Synthesis | Development of stereoselective synthetic methods. | nih.gov |
| Fluorinated Heterocycles | Agrochemicals & Pharmaceuticals | Enhanced biological activity due to fluorine substitution. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7,11H,2-4,14H2,1H3 |
InChI Key |
BWGJXDWRLPCNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2,4 Difluorophenyl Pentylamine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netscitepress.org This approach allows for the logical planning of a synthetic route.
Two primary retrosynthetic disconnections for 1-(2,4-difluorophenyl)pentylamine are considered: one at the C-N bond and another at the C-C bond of the pentyl chain.
Strategies Involving Difluorophenyl Building Blocks
A logical retrosynthetic disconnection of the C-N bond in this compound points to two main synthetic precursors: a 2,4-difluorophenyl derivative and pentylamine. This strategy leverages the availability of functionalized difluorophenyl building blocks.
One common precursor is 2,4-difluoroaniline (B146603), which can be condensed with a suitable pentyl electrophile. For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide is achieved through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, highlighting the utility of 2,4-difluoroaniline as a nucleophile. mdpi.com Similarly, 2,4-difluorobenzaldehyde (B74705) can be synthesized from 1,3-difluorobenzene (B1663923), providing another versatile building block. researchgate.net
Another approach involves starting with m-difluorobenzene, which can be halogenated and subsequently converted to 2,4-difluorobenzylamine. google.comgoogle.com This benzylamine (B48309) derivative can then be elaborated to the target pentylamine.
Approaches Utilizing Pentylamine Derivatives
Alternatively, the synthesis can be designed around readily available pentylamine derivatives. In this scenario, the pentylamine moiety acts as the nucleophile, reacting with an electrophilic 2,4-difluorophenyl species. For example, n-pentylamine can be synthesized through the continuous amination of n-amyl alcohol. google.com The resulting pentylamine can then participate in coupling reactions with an activated 2,4-difluorophenyl halide or triflate.
The versatility of pentylamine derivatives is also demonstrated in biocatalytic transformations, such as the selective hydroxylation of bicyclo[1.1.1]pentylamine derivatives by engineered P450 enzymes, showcasing their utility as synthetic intermediates. acs.orgox.ac.uk
Integration of Fluorinated Organic Building Blocks
The synthesis of this compound inherently relies on the use of fluorinated organic building blocks. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Key fluorinated starting materials for this synthesis include 1,3-difluorobenzene and its derivatives.
The synthesis of deuterated amine building blocks often involves fluorinated moieties to enhance interactions with biological targets, underscoring the importance of incorporating fluorine in drug discovery. researchgate.net The synthesis of various fluorinated compounds, such as 2,3-dihalo-1-propenes, which serve as building blocks in domino reactions, further illustrates the broad utility of halogenated synthons in organic chemistry. nih.gov
Utilization of Amines as Organic Building Blocks
Amines are fundamental building blocks in organic synthesis due to their nucleophilicity and ability to participate in a wide range of chemical transformations. researchgate.net In the context of synthesizing this compound, both the difluorophenyl amine and pentylamine can serve as key building blocks.
The synthesis of complex amines often involves the coupling of an amine with an aryl halide, a reaction that has been extensively developed. organic-chemistry.org The Gabriel synthesis is a classic method for preparing primary amines, while reductive amination offers a versatile route to various amine structures. youtube.com
Direct Synthesis Approaches
Direct synthesis approaches aim to form the crucial aryl-pentylamine linkage in a single key step. These methods often involve the reaction of pre-functionalized precursors.
Amination Reactions for Aryl-Pentylamine Linkage
The formation of the C-N bond between the 2,4-difluorophenyl ring and the pentylamine moiety is a critical step. Several amination strategies can be employed.
One of the most powerful methods for forming aryl-amine bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the reaction of an aryl halide (or triflate) with an amine. organic-chemistry.org In this case, 2,4-difluorobromobenzene or a related electrophile could be coupled with pentylamine in the presence of a palladium catalyst and a suitable ligand.
Another approach is nucleophilic aromatic substitution (SNAr). While less common for unactivated aryl halides, the presence of two electron-withdrawing fluorine atoms on the aromatic ring can facilitate the displacement of a leaving group (such as another halogen) by pentylamine, particularly under forcing conditions.
Reductive amination provides an alternative route. This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.com For the synthesis of this compound, this could involve the reaction of 2,4-difluorobenzaldehyde with pentylamine to form an imine, followed by reduction with a reagent like sodium borohydride (B1222165).
The table below summarizes potential direct amination strategies:
| Reaction Type | Aryl Precursor | Amine Precursor | Key Reagents |
| Buchwald-Hartwig Amination | 2,4-Difluorobromobenzene | Pentylamine | Palladium catalyst, Ligand, Base |
| Nucleophilic Aromatic Substitution | 2,4,X-Trihalobenzene (X=leaving group) | Pentylamine | High temperature |
| Reductive Amination | 2,4-Difluorobenzaldehyde | Pentylamine | Reducing agent (e.g., NaBH₄) |
Reductive Amination Pathways
Reductive amination stands as a cornerstone for the synthesis of this compound. This widely utilized method involves the reaction of a carbonyl compound, in this case, 2,4-difluorophenyl pentyl ketone, with an amine source, followed by reduction of the resulting imine or enamine intermediate. The process is often performed in a one-pot fashion, offering efficiency and good yields.
The reaction commences with the formation of a hemiaminal intermediate from the ketone and an amine, such as ammonia (B1221849) or an ammonia equivalent. This is followed by dehydration to form an imine, which is then reduced to the final amine product. The selection of the reducing agent is critical to the success of the reaction, with several common hydrides being employed.
Common Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Reaction Conditions | Notes |
| Sodium borohydride (NaBH₄) | Methanol or ethanol, often with an acid catalyst | Can also reduce the starting ketone, potentially lowering the yield of the desired amine. youtube.com |
| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6-7) | More selective for the iminium ion over the ketone, reducing side reactions. masterorganicchemistry.comresearchgate.net It is, however, highly toxic. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. researchgate.net |
| Catalytic Hydrogenation (H₂/Catalyst) | Palladium on carbon (Pd/C), Raney nickel | "Green" approach, but may require higher pressures and temperatures. |
Nucleophilic Aromatic Substitution Routes
The synthesis of aryl amines via nucleophilic aromatic substitution (SNAr) is a well-established transformation. In the context of this compound, this would theoretically involve the displacement of one of the fluorine atoms on the 1,2-difluorobenzene (B135520) ring with a pentylamine nucleophile. However, for SNAr to proceed efficiently, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group.
In 1,3-difluorobenzene, the fluorine atoms themselves are deactivating, and there are no additional strong electron-withdrawing groups to sufficiently activate the ring for nucleophilic attack by an amine. Direct substitution of a fluorine atom by a pentylamine under standard SNAr conditions is therefore expected to be challenging and not a primary synthetic route. More specialized conditions, such as high temperatures, pressures, or the use of strong bases to generate highly nucleophilic species, might be required, but these conditions often lead to a lack of regioselectivity and the formation of side products.
Stereoselective Synthesis of Chiral Analogues
The 1-phenylpentylamine scaffold contains a stereocenter at the carbon atom bearing the amino group. The synthesis of enantiomerically pure or enriched forms of this compound is of significant interest and can be achieved through several stereoselective strategies.
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product. For this compound, this can be approached through the asymmetric reductive amination of 2,4-difluorophenyl pentyl ketone. This transformation utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate.
A notable approach involves the use of transition metal catalysts complexed with chiral ligands. For instance, iridium complexes bearing chiral phosphine (B1218219) ligands, such as f-Binaphane, have been shown to be effective for the asymmetric direct reductive amination of aryl ketones. researchgate.net In such a system, the ketone, an amine source (like ammonium (B1175870) formate), and the chiral catalyst are reacted together, often in the presence of an additive like titanium(IV) isopropoxide to facilitate imine formation, to yield the chiral amine with high enantioselectivity. researchgate.net
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. libretexts.org This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate to create a diastereomeric intermediate. Subsequent stereoselective reaction is directed by the chiral auxiliary, and after the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of chiral this compound, a common approach would involve reacting 2,4-difluorophenyl pentyl ketone with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. libretexts.org The diastereomers formed can then be separated, for example by chromatography or crystallization. Subsequent reduction of the separated diastereomerically pure imine would yield the chiral pentylamine after removal of the 1-phenylethyl auxiliary.
Another widely used chiral auxiliary is tert-butanesulfinamide. google.com Condensation of (R)- or (S)-tert-butanesulfinamide with 2,4-difluorophenyl pentyl ketone would yield a chiral N-sulfinyl imine. Diastereoselective reduction of this intermediate, followed by acidic cleavage of the sulfinamide group, would provide the desired chiral primary amine.
Representative Chiral Auxiliaries and Their Application:
| Chiral Auxiliary | Intermediate Formed | Key Transformation |
| (R)- or (S)-1-Phenylethylamine | Chiral imine | Diastereoselective reduction |
| (R)- or (S)-tert-Butanesulfinamide | Chiral N-sulfinyl imine | Diastereoselective reduction |
Enantioselective Catalysis in Pentylamine Synthesis
Enantioselective catalysis is a powerful tool for the synthesis of chiral amines, offering the advantage of generating large quantities of the desired enantiomer with only a small amount of a chiral catalyst. nih.gov As mentioned in section 2.3.1, the asymmetric reductive amination of 2,4-difluorophenyl pentyl ketone is a prime example of this approach.
Various catalytic systems have been developed for the enantioselective reduction of imines. Chiral phosphoric acids have emerged as highly effective organocatalysts for a range of asymmetric transformations, including the reduction of imines. nih.gov These catalysts can activate the imine towards reduction by a hydride source, such as a Hantzsch ester, and effectively control the facial selectivity of the hydride attack, leading to high enantiomeric excess.
Ruthenium-catalyzed asymmetric hydrogenation is another potent method. Chiral ruthenium-phosphine complexes can catalyze the direct asymmetric reductive amination of ketones with ammonium salts and molecular hydrogen, providing a direct and atom-economical route to chiral primary amines. google.com
Comparison of Enantioselective Catalytic Methods:
| Catalytic System | Catalyst Type | Typical Reductant | Expected Enantioselectivity |
| Iridium-based | Transition Metal Complex (e.g., Ir-f-Binaphane) | Ammonium formate | High (up to 96% ee reported for similar substrates) researchgate.net |
| Chiral Phosphoric Acid | Organocatalyst | Hantzsch ester | Good to Excellent |
| Ruthenium-based | Transition Metal Complex (e.g., Ru/Chiral Phosphine) | H₂ | Excellent |
Advanced Synthetic Techniques
Modern synthetic chemistry continually seeks to develop more efficient, sustainable, and scalable methods. For the synthesis of this compound and its derivatives, several advanced techniques could be envisioned.
Enzymatic resolution represents a green and highly selective method for obtaining chiral amines. A racemic mixture of this compound could be subjected to an enzyme, such as a lipase (B570770) or an acylase, which selectively acylates one enantiomer, allowing for the easy separation of the acylated and unreacted enantiomers.
Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The synthesis of this compound via reductive amination could be adapted to a continuous flow process. This would allow for precise control of reaction temperature, pressure, and residence time, potentially improving yields and safety, especially if using high-pressure hydrogenation.
Photoredox Catalysis in Nitrogen-Centered Radical Generation
Visible-light photoredox catalysis has become a transformative platform for generating highly reactive intermediates under mild conditions. acs.orgacs.org This approach is particularly relevant for the synthesis of complex amines through the formation of nitrogen-centered radicals. acs.org These radicals are versatile intermediates for forging carbon-nitrogen bonds, a fundamental step in the assembly of molecules like this compound.
The core principle involves a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light and enters an excited state. nih.gov This excited photocatalyst can then engage in single-electron transfer (SET) processes with a suitable precursor to generate a nitrogen-centered radical. chinesechemsoc.org Various precursors have been developed to serve as sources for these radicals. Common strategies involve the reductive cleavage of weak N-X bonds, where X can be another nitrogen, a halogen, or an oxygen atom. researchgate.net
For instance, N-aminopyridinium salts are effective precursors that can be reduced by a photoexcited catalyst to generate nitrogen-centered radicals through the cleavage of an N-N bond. nih.gov These radicals can then participate in reactions such as the hydroamination of alkenes or the amination of C-H bonds. nih.govchinesechemsoc.org Similarly, N-haloamides have long been recognized as precursors for nitrogen-centered radicals in classic reactions and have been adapted for photoredox systems. nih.gov The generation of these reactive species allows for novel and previously challenging bond formations under exceptionally mild reaction conditions. acs.org
The table below summarizes various precursors used to generate nitrogen-centered radicals via photoredox catalysis and their applications in synthesis.
| Precursor Type | Bond Cleaved | Radical Generated | Typical Application | Reference |
|---|---|---|---|---|
| N-Aminopyridinium Salts | N-N | Aminyl Radical | C-H Amination of (hetero)arenes, Alkene Aminohydroxylation | nih.gov |
| N-Acyloxyphthalimides | N-O | Imidyl Radical | C-H Amidation | chinesechemsoc.org |
| N-Haloamides (e.g., N-Chloroamides) | N-Cl | Amidyl Radical | Hofmann-Löffler-Freytag type reactions | nih.gov |
| Hydroxylamine Derivatives | N-O | Aminyl Radical | Alkene Amidation | chinesechemsoc.org |
Enzymatic Transformations for Selective Functionalization
Enzymatic catalysis offers an exceptionally precise and environmentally benign approach to synthesizing enantiomerically pure chiral amines. nih.gov Nature has evolved a vast array of enzymes capable of catalyzing reactions with remarkable site-selectivity and stereoselectivity, which can be harnessed for the synthesis of complex molecules. nih.gov For the preparation of chiral amines like this compound, enzymes such as transaminases, lipases, and monoamine oxidases are particularly valuable. nih.gov
Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. google.com In a typical transaminase-catalyzed reaction, an amino group is transferred from an inexpensive amine donor, such as isopropylamine, to a ketone substrate. This process can generate the desired chiral amine with very high enantiomeric excess. Growth-based selection systems have been developed to rapidly evolve and improve transaminase variants for enhanced activity towards non-natural substrates. nih.gov
Lipases are another class of widely used enzymes, primarily for the kinetic resolution of racemic mixtures. nih.gov In the context of amine synthesis, a lipase can selectively acylate or hydrolyze one enantiomer of a racemic amine or its derivative, allowing the two enantiomers to be separated. For example, lipase PSIM from Burkholderia cepacia has been used to resolve racemic β-amino carboxylic esters through enantioselective hydrolysis, yielding the corresponding amino acids and unreacted esters in high enantiomeric purity (≥99% ee). nih.gov This method is a robust strategy for accessing optically pure building blocks. nih.gov
The table below provides an overview of different enzyme classes and their applications in the selective synthesis of chiral amines.
| Enzyme Class | Reaction Type | Substrate Example | Product Type | Key Advantage | Reference |
|---|---|---|---|---|---|
| Transaminase (TA) | Asymmetric Synthesis (Reductive Amination) | Prochiral Ketone | Chiral Amine | High enantioselectivity from prochiral starting materials | nih.govgoogle.com |
| Lipase | Kinetic Resolution (Hydrolysis/Acetylation) | Racemic Amine Ester | Enantiopure Amine/Ester | High enantiomeric excess (ee) for both enantiomers | nih.govresearchgate.net |
| Monoamine Oxidase (MAO) | Deracemization | Racemic Amine | Chiral Amine | Theoretical 100% yield of a single enantiomer | nih.gov |
| Ammonia Lyase | Asymmetric Synthesis (Hydroamination) | α,β-Unsaturated Acid | Non-natural Amino Acid | Direct addition of ammonia to a C=C bond | nih.gov |
Chemical Reactivity and Transformations of 1 2,4 Difluorophenyl Pentylamine
Reactions of the Primary Amine Functionality
The primary amine group is a versatile site for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and the formation of imines.
Primary amines readily react with acylating and sulfonylating agents.
Acylation: In a reaction with an acyl chloride or acid anhydride (B1165640), the primary amine of 1-(2,4-difluorophenyl)pentylamine can form an amide. wikipedia.orgbyjus.com This reaction, often carried out in the presence of a base like pyridine, proceeds via nucleophilic substitution. byjus.com The base neutralizes the HCl produced, shifting the equilibrium towards the product. byjus.com For example, reacting this compound with acetyl chloride would yield N-(1-(2,4-difluorophenyl)pentyl)acetamide.
Sulfonylation: Similarly, reaction with a sulfonyl chloride in a process known as the Hinsberg reaction results in a sulfonamide. wikipedia.orgexpertsmind.com This transformation is analogous to acylation and can be used to prepare sulfonamide derivatives from both aliphatic and aromatic primary amines. expertsmind.com
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | N-(1-(2,4-Difluorophenyl)pentyl)acetamide |
| This compound | Benzenesulfonyl chloride | N-(1-(2,4-Difluorophenyl)pentyl)benzenesulfonamide |
Alkylation and Arylation Reactions
The nitrogen atom of the primary amine can also act as a nucleophile in alkylation and arylation reactions.
Alkylation: Direct alkylation with alkyl halides can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and a mixture of products. wikipedia.orgmasterorganicchemistry.comlibretexts.org However, under controlled conditions or by using specific methods like reductive amination, mono-alkylation can be achieved. nih.gov For instance, reacting this compound with an aldehyde or ketone in the presence of a reducing agent can selectively produce a secondary amine. google.com
Arylation: The formation of a carbon-nitrogen bond between the amine and an aryl group can be accomplished through methods like the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing aryl amines from aryl halides. libretexts.orgnumberanalytics.comorganic-chemistry.org It offers a significant advantage over older methods by providing a more versatile and milder route to these compounds. wikipedia.org
Table 2: Examples of Alkylation and Arylation Reactions
| Reaction Type | Reactants | Catalyst/Reagent | Product Type |
| Reductive Amination | This compound, Aldehyde/Ketone | Reducing Agent (e.g., NaBH3CN) | Secondary Amine |
| Buchwald-Hartwig | This compound, Aryl Halide | Palladium Catalyst, Base | N-Aryl-1-(2,4-difluorophenyl)pentylamine |
Formation of Imines and Schiff Bases
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgresearchgate.netlumenlearning.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond. researchgate.netopenstax.org The reaction is reversible and acid-catalyzed, with the optimal pH typically around 5. lumenlearning.comlibretexts.orglibretexts.org
The mechanism involves two main steps:
Nucleophilic attack of the amine on the carbonyl group to form a carbinolamine intermediate. openstax.orglibretexts.org
Dehydration of the carbinolamine to yield the imine. researchgate.netopenstax.org
Table 3: Imine Formation Reaction
| Reactants | Conditions | Product |
| This compound, Aldehyde/Ketone | Acid catalyst (pH ~5) | Imine (Schiff Base) |
Reactions Involving the Difluorophenyl Ring
The 2,4-difluorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, it can still participate in certain aromatic substitution and cross-coupling reactions.
The fluorine atoms on the aromatic ring are deactivating yet ortho-, para-directing for electrophilic aromatic substitution. However, fluorobenzene (B45895) itself shows somewhat anomalous reactivity compared to other halobenzenes, being less deactivated. acs.org In the case of 2,4-difluorophenyl derivatives, the positions for electrophilic attack are influenced by both fluorine atoms. Reactions like nitration and sulfonation are classic examples of EAS. byjus.commasterorganicchemistry.comlibretexts.org
Nitration: Introducing a nitro group onto the ring would likely require strong conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO2+) electrophile. masterorganicchemistry.comchemguide.co.uk
Sulfonation: Similarly, sulfonation can be achieved using fuming sulfuric acid (a mixture of H2SO4 and SO3). libretexts.org
The directing effects of the existing substituents would need to be considered to predict the regioselectivity of these reactions.
The carbon-fluorine bonds and carbon-hydrogen bonds on the difluorophenyl ring can potentially be functionalized using metal-catalyzed cross-coupling reactions. wiley.comwikipedia.orgcymitquimica.comyoutube.com
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. organic-chemistry.orglibretexts.orgnih.gov While typically used to form carbon-carbon bonds, its application can be extended. For instance, if a bromo or iodo group were present on the difluorophenyl ring, it could readily participate in a Suzuki-Miyaura coupling. acs.org The coupling of fluorinated substrates can be challenging but is an active area of research. acs.orgrsc.org
Transformations of the Pentyl Chain
The pentyl chain, while generally considered less reactive than the amine or aromatic ring, can undergo specific transformations, particularly through modern synthetic methods that target otherwise inert C-H bonds.
The site-selective functionalization of C-H bonds is a powerful strategy for modifying molecular scaffolds. nih.gov For a molecule like this compound, this approach can introduce new functional groups at specific positions along the pentyl chain. Transition metal-catalyzed C-H functionalization is a leading strategy in this field. nih.gov
Research has demonstrated that directing groups can guide a metal catalyst to a specific C-H bond. sciforum.net In the case of this compound, the primary amine can be transiently converted into an imine or another directing group. This new group then chelates to a metal center (e.g., palladium), positioning the catalyst to activate a specific C-H bond, often at the γ or δ position of the alkyl chain. sciforum.net For instance, using a ligand like acetohydrazide could favor the functionalization of the terminal γ-C−H bond. sciforum.net This strategy allows for the introduction of aryl or alkyl groups onto the pentyl chain, creating more complex structures from a simple starting material.
Biocatalytic approaches using engineered enzymes, such as cytochrome P450 variants, also offer a highly selective method for C-H functionalization. rochester.edu These enzymatic systems can perform carbene transfer reactions to functionalize C-H bonds alpha to the amine group with exceptional stereoselectivity. rochester.edu
The oxidation and reduction chemistry of this compound primarily involves the amine and the aromatic ring. The primary amine group can be oxidized to form various products depending on the reagent and conditions. Mild oxidation might lead to an imine, while stronger conditions could result in cleavage or more extensive transformation.
Conversely, the difluorophenyl group itself is a site for potential redox reactions. Cyclic voltammetry studies on other difluorophenyl-containing heterocyclic compounds have shown that they can undergo chemically and electrochemically reversible oxidation and reduction processes. mdpi.com This suggests that the 2,4-difluorophenyl moiety in this compound could participate in electron transfer reactions. nih.govmdpi.com The reduction potential would be influenced by the electron-withdrawing nature of the fluorine atoms.
The pentyl chain is generally resistant to reduction but can be oxidized under harsh conditions, though this typically lacks selectivity and is less synthetically useful. The oxidation of secondary C-H bonds can lead to ketones, but this often requires specific catalysts.
Derivatization Strategies for Analytical and Application Purposes
Chemical derivatization is a critical technique used to modify an analyte to enhance its properties for analysis, particularly for methods like high-performance liquid chromatography (HPLC). psu.edu For this compound, which lacks a strong chromophore, derivatization is employed to improve its detectability, chromatographic retention, and separation efficiency. psu.edumdpi.com The primary amine is the main target for these reactions.
The goal of derivatization in chromatography is often to attach a tag that has strong UV absorbance or fluorescence, thereby lowering the limits of detection and quantification. psu.eduactascientific.com This is particularly important for analyzing low concentrations of such compounds in complex matrices. psu.edu The process can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). psu.eduactascientific.com
Pre-column derivatization involves reacting the analyte with a reagent before injection into the HPLC column. actascientific.com This is a widely used approach for primary amines like this compound. thermofisher.com A key advantage is that any excess reagent can often be removed or separated chromatographically from the derivatized analyte. However, it requires the derivative to be stable throughout the chromatographic run. nih.gov
Several reagents are commonly used for the pre-column derivatization of primary amines.
Table 1: Common Pre-column Derivatization Reagents for Primary Amines
| Reagent | Abbreviation | Typical Reaction Conditions | Detection Method | Notes |
| o-Phthaldialdehyde | OPA | Room temperature, presence of a thiol (e.g., 2-mercaptoethanol), rapid reaction. creative-proteomics.com | Fluorescence (FLD) | Reacts only with primary amines. creative-proteomics.com Derivatives can be unstable, often requiring automated derivatization. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Mild conditions, room temperature. actascientific.comthermofisher.com | Fluorescence (FLD) or UV | Reacts with both primary and secondary amines to form stable derivatives. thermofisher.comnih.gov |
| Dansyl Chloride | Dns-Cl | Alkaline conditions. nih.gov | Fluorescence (FLD) or UV | Produces highly fluorescent and stable derivatives. nih.gov |
| 4-Chloro-7-nitrobenzofurazan (B127121) | NBD-Cl | Optimized conditions, often with heating. mdpi.com | Fluorescence (FLD) | Forms highly fluorescent derivatives suitable for sensitive analysis. mdpi.com |
| Phenylisothiocyanate | PITC | Anhydrous conditions may be required. creative-proteomics.com | UV | Sample preparation can be complex; reagent has toxicity concerns. nih.govcreative-proteomics.com |
In post-column derivatization (PCD), the chemical reaction occurs after the analyte has been separated on the HPLC column but before it reaches the detector. nih.gov This method is advantageous when the derivatives are unstable or when the derivatization reaction is not compatible with the mobile phase conditions required for separation. psu.edu The reaction must be rapid and reproducible to avoid significant band broadening. psu.edu
A pump is used to add the reagent to the column effluent, which then flows through a reactor (e.g., a heated coil) to allow the reaction to complete before the mixture enters the detector. nih.gov Advanced setups like Reaction Flow HPLC (RF-PCD) improve mixing efficiency and can lead to better signal-to-noise ratios compared to conventional PCD methods. nih.gov
Table 2: Comparison of Pre-column and Post-column Derivatization
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Time | Can be slow; reaction goes to completion before injection. psu.edu | Must be rapid (typically < 2 minutes) and reproducible. psu.edu |
| Derivative Stability | Derivative must be stable throughout the chromatographic run. nih.gov | Only needs to be stable long enough to reach the detector. psu.edu |
| Chromatography | Derivative's properties dictate separation; may form multiple products. | Separation is based on the original analyte; no alteration of chromatography. actascientific.com |
| Instrumentation | Can often be done manually or with an autosampler. thermofisher.com | Requires an additional pump, mixing tee, and reactor, adding complexity. nih.gov |
| Excess Reagent | Can interfere with chromatography if not removed. actascientific.com | The reagent must not respond to the detector or must be separable from the product signal. psu.edu |
Strategies for Enhanced Chromatographic Separation
Reagents for Fluorescent and UV-Vis Detection
Since this compound lacks a strong native chromophore or fluorophore, its detection and quantification at low concentrations using UV-Vis or fluorescence spectroscopy require chemical derivatization. This process involves reacting the primary amino group with a labeling reagent to form a product with significant absorbance or fluorescence. nih.govnih.gov
A variety of reagents are available for this purpose, each with specific reaction conditions and producing derivatives with distinct spectral properties. The choice of reagent depends on the analytical requirements, such as sensitivity, selectivity, and the instrumentation available. psu.edugreyhoundchrom.com
Fluorescent Derivatization Reagents:
Fluorescent tags are preferred for high-sensitivity detection due to the inherently low background of fluorescence measurements compared to absorbance. psu.edu
o-Phthalaldehyde (OPA): OPA is a classic and widely used reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) at a basic pH to form highly fluorescent isoindole derivatives. nih.govpjsir.org The reaction is fast and specific for primary amines, making OPA suitable for automated pre-column or post-column derivatization in HPLC. thermofisher.com
Fluorescamine (B152294) (4-phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione): This reagent reacts almost instantaneously with primary amines at room temperature to yield highly fluorescent pyrrolinone products. biotium.comwikipedia.org A key advantage of fluorescamine is that the reagent itself and its hydrolysis byproducts are non-fluorescent, minimizing background interference. wikipedia.orgresearchgate.net It has been successfully used to derivatize various aromatic amines. researchgate.net The reaction is typically performed in a buffered aqueous solution at a pH between 7.5 and 9. tandfonline.comalfa-chemistry.com
7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives: Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with primary amines to form intensely fluorescent derivatives. orientjchem.org NBD-Cl is an activated halide used for both colorimetric and fluorimetric assays of primary and secondary amines. orientjchem.org
3-(2-furoyl)quinoline-2-carboxaldehyde (FQ): FQ is a fluorogenic reagent that becomes fluorescent only after covalently binding to a primary amine in the presence of a nucleophile like cyanide (CN⁻). nih.gov This eliminates the need for purification to remove unreacted reagent, simplifying sample preparation. nih.gov
UV-Vis Derivatization Reagents:
For analyses where ultra-high sensitivity is not required, or when using standard UV-Vis detectors, chromophoric tags can be attached.
N-Succinimidyl 4-Nitrophenylacetate: This reagent reacts with the amino group to form a stable amide derivative. The resulting product can be monitored using UV detection, typically around 254 nm. researchgate.net
9-fluorenylmethyl chloroformate (FMOC-Cl): While also fluorescent, FMOC is often used for UV detection. It reacts with primary amines at pH 9 to form a derivative that can be detected by UV absorbance at 266 nm. nih.govthermofisher.com
Table 1: Reagents for Fluorescent and UV-Vis Detection of Primary Amines
| Reagent | Detection Mode | Typical Reaction Conditions | Key Advantages |
| o-Phthalaldehyde (OPA) | Fluorescence | pH 8-9.5, presence of a thiol (e.g., 2-mercaptoethanol) | Fast reaction, specific for primary amines, suitable for automation. nih.govthermofisher.com |
| Fluorescamine | Fluorescence | pH 7.5-9, aqueous buffer | Instantaneous reaction, non-fluorescent reagent and byproducts. biotium.comalfa-chemistry.com |
| NBD-Cl/NBD-F | Fluorescence/UV-Vis | Mildly basic conditions | Forms stable, intensely fluorescent derivatives. orientjchem.org |
| FMOC-Cl | Fluorescence/UV | pH ~9, aqueous/organic mix | Forms stable derivatives detectable by both UV and fluorescence. nih.govthermofisher.com |
| N-Succinimidyl 4-Nitrophenylacetate | UV-Vis | 60°C in THF | Stable amide derivative, detectable at common UV wavelengths. researchgate.net |
Derivatization for Improved Mass Spectrometric Detection
In gas chromatography-mass spectrometry (GC-MS), derivatization is often essential for analyzing polar compounds like this compound. The process replaces the active hydrogen on the primary amine with a more stable functional group. This modification increases the compound's volatility and thermal stability, while also improving its chromatographic behavior by reducing peak tailing. iu.edu For liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance ionization efficiency, leading to improved sensitivity. nih.gov
Common derivatization strategies for primary amines for MS analysis include:
Acylation: This involves the reaction with an acylating agent, such as an anhydride or an acyl halide. Trifluoroacetic anhydride (TFAA) is a common reagent that reacts with the primary amine to replace the amine hydrogens with a trifluoroacetyl group. iu.edu This increases volatility for GC-MS analysis.
Silylation: Silylating reagents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace labile hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu This is a very common technique in GC-MS to increase volatility and improve peak shape. However, for primary amines, it can sometimes lead to the formation of both mono- and di-substituted products, which can complicate analysis. iu.edu
Alkylation: Reagents such as dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used to form dimethylaminomethylene derivatives with primary amines, which improves their chromatographic properties for GC-MS. iu.edu
Carbamate (B1207046) Formation: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) are used in LC-MS to create derivatives with excellent chromatographic and mass spectrometric properties, significantly enhancing detection. escholarship.org
Table 2: Derivatization Reagents for Improved Mass Spectrometric Detection
| Reagent Class | Example Reagent | Purpose | Analytical Technique | Resulting Derivative |
| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Increase volatility, improve peak shape. iu.edu | GC-MS | Trifluoroacetyl derivative. iu.edu |
| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability. iu.edu | GC-MS | Trimethylsilyl (TMS) derivative. iu.edu |
| Carbamate Forming Agents | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) | Enhance ionization efficiency and chromatographic properties. | LC-MS | Aminoquinolyl carbamate derivative. |
Chiral Derivatization for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in pharmaceutical contexts where enantiomers can have different biological activities. A common method for determining enantiomeric purity is to react the racemic amine with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC. nih.govlibretexts.orglibretexts.org
Several classes of chiral derivatizing agents are effective for primary amines:
o-Phthalaldehyde (OPA) with Chiral Thiols: By combining OPA with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-acetyl-L-cysteine (NAC), diastereomeric isoindole derivatives are formed from the enantiomers of the primary amine. nih.govnih.gov These can then be separated by reversed-phase HPLC.
1-(9-Fluorenyl)ethyl Chloroformate (FLEC): Commercially available as pure (+) or (-) enantiomers, FLEC is a valuable CDA for primary and secondary amines. It forms stable diastereomeric carbamates that are highly fluorescent and can be readily separated by LC. mdpi.com
Isothiocyanate-based Reagents: Edman-type reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) react with primary amines to form fluorescent diastereomeric thiourea (B124793) derivatives, enabling chiral analysis. nih.govniph.go.jp
S-(-)-N-(fluoroacyl)-prolyl chloride: These reagents are used to create diastereomeric amides from chiral phenethylamines, which can then be analyzed by GC-MS. This approach improves both stereoselectivity and sensitivity. nih.govsigmaaldrich.com
Table 3: Chiral Derivatizing Agents for Enantiomeric Purity Assessment
| Chiral Derivatizing Agent (CDA) | Amine Enantiomers | Resulting Diastereomers | Separation Technique |
| OPA + N-isobutyryl-L-cysteine (L-IBLC) | (R)- and (S)-Amine | (R)-Amine-L-IBLC-OPA and (S)-Amine-L-IBLC-OPA | HPLC-Fluorescence. nih.gov |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate ((+)-FLEC) | (R)- and (S)-Amine | (R)-Amine-(+)-FLEC and (S)-Amine-(+)-FLEC | HPLC-Fluorescence. mdpi.com |
| (R)-(-)-DBD-Py-NCS | (R)- and (S)-Amine | (R)-Amine-(R)-DBD-Py-NCS and (S)-Amine-(R)-DBD-Py-NCS | UHPLC-Fluorescence. niph.go.jp |
| S-(-)-N-Trifluoroacetylprolyl chloride (TFAPC) | (R)- and (S)-Amine | (R)-Amine-S-TFAP and (S)-Amine-S-TFAP | GC-MS. nih.gov |
Mechanisms of Derivatization Reactions
The derivatization reactions involving this compound proceed through well-established chemical mechanisms typical for primary amines.
Reaction with o-Phthalaldehyde (OPA) and Thiols: The exact mechanism has been a subject of study, but the widely supported Sternson-Wong mechanism proposes that the reaction begins with the nucleophilic attack of the primary amine on one of the aldehyde groups of OPA. escholarship.orgacs.orgnih.gov This is followed by an intramolecular cyclization and dehydration to form an intermediate. The thiol then attacks this intermediate, leading to the final, stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole product. acs.orgnih.gov The reaction is pH-dependent, as the deprotonated primary amino group is the reactive species. escholarship.org
Reaction with Carbodiimides (e.g., EDC): While not a derivatization for detection, carbodiimide (B86325) chemistry is fundamental for coupling the amine to a carboxylic acid, for instance, when attaching it to a larger molecule or surface. In this mechanism, the carboxyl group is first activated by the carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. peptide.comwikipedia.org The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This attack forms a tetrahedral intermediate which then collapses, yielding the stable amide bond and releasing an N,N'-disubstituted urea (B33335) byproduct. wikipedia.orgnih.gov Additives like N-hydroxysuccinimide (NHS) are often used to react with the O-acylisourea to form a more stable active ester, which then reacts with the amine, improving efficiency and reducing side reactions. peptide.com
Computational Chemistry and Theoretical Studies of 1 2,4 Difluorophenyl Pentylamine
Density Functional Theory (DFT) Calculations
Conformational Analysis and Energy Landscapes
No published studies were found that detail the conformational analysis or energy landscapes of 1-(2,4-Difluorophenyl)pentylamine using DFT. This type of analysis would typically involve identifying stable conformers and the energy barriers between them.
Vibrational Frequency Analysis
A vibrational frequency analysis based on DFT calculations for this compound has not been reported in the available literature. Such an analysis would provide theoretical infrared and Raman spectra, which are crucial for the characterization of the molecule's vibrational modes.
Electronic Structure and Molecular Orbitals
Detailed information on the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface of this compound, is not available in published research.
Molecular Dynamics Simulations
Investigation of Dynamic Behavior in Solution
There are no accessible reports of molecular dynamics simulations being performed to understand the behavior of this compound in various solvents. These simulations would offer insights into its solvation and dynamic interactions.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
No literature detailing quantum chemical calculations to elucidate the reaction mechanisms involving this compound could be located. This research would be essential for understanding its reactivity and potential chemical transformations.
Ligand-Protein Docking and Molecular Modeling
Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial in drug design and discovery for elucidating binding mechanisms and for the virtual screening of potential therapeutic agents. Molecular modeling encompasses a broader range of computational methods to model and predict the behavior of molecules.
A notable example of such studies involves a series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which are analogs of the antifungal agent fluconazole (B54011). nih.gov These studies aimed to understand the structural basis of their antifungal activity by investigating their interaction with the target enzyme, cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov
The inhibition of CYP51 by these compounds was explored through computational docking experiments. nih.gov The findings from these studies revealed several key interactions between the ligands and the active site of the enzyme:
Coordination Bond: A crucial interaction was observed between the triazole moiety of the ligands and the iron atom of the heme group within the enzyme's active site.
Hydrophilic Interactions: The presence of hydrogen bonding regions contributed to the binding affinity.
Hydrophobic Interactions: The 2,4-difluorophenyl group and other hydrophobic parts of the molecules were found to occupy a hydrophobic region of the active site.
These types of detailed interaction analyses are fundamental to understanding a compound's mechanism of action at a molecular level. Similar computational approaches could be employed to study this compound and its potential biological targets.
The following table summarizes the types of interactions observed in the molecular docking studies of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates with the CYP51 enzyme, which can serve as a model for the potential interactions of other 2,4-difluorophenyl-containing compounds.
| Interaction Type | Ligand Moiety Involved | Receptor Component | Significance in Binding |
| Coordination Bond | Triazole | Heme Iron | Primary mechanism of CYP51 inhibition. nih.gov |
| Hydrogen Bonding | Hydroxyl Group | Amino Acid Residues | Enhances binding affinity and specificity. |
| Hydrophobic Interactions | 2,4-Difluorophenyl Group | Hydrophobic Pocket | Stabilizes the ligand within the active site. nih.gov |
| van der Waals Forces | Dithiocarbamate Side Chain | Amino Acid Residues | Contributes to the overall binding energy. |
It is important to note that the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions would be unique to the particular protein target being studied. For this compound, the primary amine group would be expected to be a key site for hydrogen bonding interactions.
The insights gained from such molecular modeling studies are invaluable for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective analogs.
Applications in Medicinal Chemistry and Drug Discovery Pre Clinical Focus
Role as a Synthetic Intermediate or Building Block
The strategic importance of 1-(2,4-difluorophenyl)pentylamine in synthetic medicinal chemistry lies in its ability to serve as a precursor for more complex molecules. The presence of the amine group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures.
In the Synthesis of Complex Medicinal Agents
The 2,4-difluorophenyl moiety is a well-established pharmacophore in a number of clinically significant drugs, particularly in the realm of antifungal agents. For instance, the triazole antifungals fluconazole (B54011) and voriconazole (B182144) feature this difluorinated ring system, which is crucial for their mechanism of action. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, and the difluorophenyl group plays a key role in binding to the active site of this enzyme.
While the direct synthesis of existing drugs may not be the primary application of this compound, it represents a valuable starting material for the creation of novel analogs. By utilizing the pentylamine side chain, medicinal chemists can explore new chemical space and potentially develop next-generation antifungal agents with improved properties. The increased lipophilicity imparted by the pentyl group, compared to the shorter side chains in existing drugs, could lead to altered pharmacokinetic profiles, such as enhanced membrane permeability or modified metabolic stability. The synthesis of such novel agents would typically involve the acylation of the amine group or its use in reductive amination reactions to couple it with other molecular fragments.
As a Fluorinated Amine Scaffold in Drug Design
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of properties. Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased binding affinity, and altered pKa, which can in turn enhance bioavailability. The 2,4-difluorophenyl group in this compound provides these benefits, making it an attractive scaffold for drug design.
The pentylamine portion of the molecule offers a flexible linker that can be used to position other functional groups in a desired orientation for interaction with a biological target. This is particularly relevant in the design of ligands for G protein-coupled receptors (GPCRs) and ion channels, where the distance and geometry between different parts of a molecule are critical for activity. The combination of the fluorinated aromatic ring and the flexible alkylamine chain makes this compound a versatile scaffold for the development of new chemical entities targeting a wide range of diseases.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The scaffold of this compound allows for systematic modifications to probe these relationships.
Impact of Difluorophenyl Substitution Patterns
The substitution pattern of the fluorine atoms on the phenyl ring is a critical determinant of biological activity. In the case of antifungal agents, the 2,4-difluoro substitution has been found to be optimal for potent inhibition of the target enzyme. researchgate.net Studies on related compounds have shown that altering the position or number of fluorine atoms can have a dramatic effect on activity. For example, moving the fluorine to the 3- or 4-position, or having a single fluorine substituent, generally leads to a decrease in antifungal potency. This highlights the specific electronic and steric interactions that the 2,4-difluorophenyl group makes with the active site of the enzyme.
Table 1: Illustrative SAR of Difluorophenyl Substitution on Antifungal Activity
| Substitution Pattern | Relative Antifungal Activity |
| 2,4-Difluoro | ++++ |
| 4-Fluoro | ++ |
| 2-Fluoro | + |
| 3,4-Difluoro | + |
| Unsubstituted | - |
This table is illustrative and based on general principles observed in related antifungal compounds.
Influence of Pentylamine Chain Length and Branching
The length and branching of the alkylamine side chain can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the context of antifungal agents, the lipophilicity of the side chain can influence the compound's ability to penetrate the fungal cell membrane. Studies on related classes of antifungal compounds have shown that there is often an optimal alkyl chain length for activity, with chains that are too short or too long leading to reduced potency. organic-chemistry.org The pentyl chain in this compound provides a moderate level of lipophilicity, which could be beneficial for cell penetration without being excessively greasy, which can sometimes lead to poor solubility and other undesirable properties.
Furthermore, branching of the pentylamine chain could introduce steric hindrance that might affect binding to the target protein. For instance, a methyl group at the α- or β-position of the pentyl chain could lead to a more rigid conformation, which might be either beneficial or detrimental to activity depending on the specific interactions with the binding site.
Table 2: Hypothetical Influence of Alkylamine Chain on Biological Activity
| Alkylamine Chain | Predicted Lipophilicity | Potential Impact on Activity |
| Ethylamine | Low | Reduced cell penetration |
| Propylamine | Moderate | Balanced properties |
| Pentylamine | High | Enhanced cell penetration, potential for improved potency |
| Heptylamine | Very High | May lead to poor solubility |
| Isopentylamine | High | Branching may provide specific steric interactions |
This table is hypothetical and illustrates general medicinal chemistry principles.
Stereochemical Considerations in Biological Activity
This compound is a chiral molecule, with the stereocenter located at the carbon atom attached to the phenyl ring and the amine group. It is well-established in medicinal chemistry that the different enantiomers of a chiral drug can have vastly different biological activities. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
In the case of antifungal agents like voriconazole, the stereochemistry of the molecule is critical for its potent activity. It is therefore highly likely that the biological activity of derivatives of this compound would also be stereospecific. The (R)- and (S)-enantiomers would be expected to exhibit different potencies and potentially even different pharmacological profiles. As such, the stereoselective synthesis of each enantiomer would be a crucial step in the development of any drug candidate based on this scaffold. This would allow for the individual evaluation of each enantiomer and the selection of the one with the optimal therapeutic properties. mdpi.com
Enzyme Interaction Studies
Enzymatic Hydroxylation as a Design Tool:Research on the use of enzymatic hydroxylation of this specific compound as a tool in drug design has not been found in the public domain.
Due to the absence of specific data for "this compound," the generation of the requested article with the specified content and structure cannot be fulfilled at this time.
Applications in Materials Science
Potential as a Functional Material Precursor
The primary amine group in 1-(2,4-Difluorophenyl)pentylamine serves as a versatile reactive site, enabling its use as a precursor for a variety of functional materials. Primary amines are well-established starting materials in organic synthesis and can be transformed into a wide array of other functional groups. wikipedia.org For instance, it can undergo reactions like alkylation, acylation, and sulfonation to yield more complex molecules with tailored properties. wikipedia.org
This reactivity allows for the synthesis of specialized monomers that can then be polymerized to create functional polymers. The difluorophenyl group is a key feature that can be carried through these transformations, ultimately being incorporated into the final material. The presence of fluorine atoms in materials often leads to enhanced thermal stability and chemical resistance. umn.edu
Furthermore, primary amines are known to be useful for functionalizing surfaces. For example, they are employed in the modification of mesoporous organosilicas, where the amine groups are strategically placed along the channel interfaces. rsc.org This suggests that this compound could potentially be used to create functionalized surfaces with tailored properties imparted by the difluorophenyl moiety.
A summary of potential precursor applications is presented in the table below.
| Precursor Application | Potential Derivative | Resulting Material Property |
| Monomer Synthesis | Acrylamide or Methacrylamide derivatives | Fluorinated functional polymers |
| Surface Functionalization | Silane-coupled amine | Modified silica (B1680970) surfaces with altered hydrophobicity |
| Azo Dye Synthesis | Diazonium salt intermediate | Chromophoric materials with specific optical properties |
This table is illustrative and based on the known reactivity of primary amines and fluorinated compounds.
Integration into Polymer and Composite Systems
The incorporation of this compound into polymer and composite systems can be achieved through several synthetic strategies. The primary amine functionality allows it to act as a monomer or a cross-linking agent in polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers known for their excellent mechanical properties. numberanalytics.com The inclusion of the difluorophenyl group into the polymer backbone is anticipated to enhance properties such as thermal stability and chemical resistance, which is a known benefit of incorporating fluorine into polymers. umn.edu
Moreover, primary amines can be grafted onto existing polymer chains through post-polymerization modification, offering a route to functionalize commodity polymers and tailor their surface properties. numberanalytics.com This approach could be used to introduce the specific properties of the difluorophenyl group to a wide range of polymeric materials. In the realm of composites, the amine group can act as a coupling agent to improve the interfacial adhesion between an organic polymer matrix and an inorganic filler.
Recent research has highlighted the development of fluorine-rich poly(arylene amine) membranes for separations, demonstrating the synergy of amine and fluoro-aryl groups in creating high-performance materials. nih.gov This underscores the potential for this compound to be a valuable component in the design of advanced polymers.
The potential effects of integrating this compound into polymer systems are outlined in the following table.
| Polymer System | Method of Integration | Potential Improvement |
| Polyamides | Polycondensation with diacids | Enhanced thermal stability and hydrophobicity |
| Epoxy Resins | Curing agent | Increased chemical resistance and modified surface energy |
| Polymer Grafts | Post-polymerization modification | Tailored surface properties and functionality |
This table presents hypothetical improvements based on the properties of similar fluorinated amine compounds.
Role in the Design of Novel Organic Frameworks
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. researchgate.netmdpi.com The synthesis of these frameworks relies on the self-assembly of molecular building blocks into extended, periodic networks. Primary amines are a key functional group in the construction of certain types of COFs and for the functionalization of MOFs.
In the context of COFs, primary amines can undergo condensation reactions with aldehydes to form stable imine linkages, which are a common covalent bond used to build two-dimensional and three-dimensional frameworks. nih.govacs.org The use of this compound as a building block would result in a COF with its pores decorated with difluorophenyl groups. These groups could influence the framework's interaction with guest molecules, potentially leading to selective adsorption properties.
For MOFs, which consist of metal ions or clusters connected by organic linkers, primary amines can be incorporated into the linker molecules. rsc.org This can be achieved either by using an amine-bearing linker in the initial synthesis or by post-synthetic modification of a pre-existing MOF. researchgate.net The amine group can serve as a site for further functionalization or can directly interact with guest molecules within the pores. The presence of the difluorophenyl group from this compound within a MOF's pores could enhance its selectivity for certain gases or vapors.
The potential role of this compound in organic frameworks is summarized below.
| Framework Type | Role of the Compound | Potential Framework Characteristic |
| Covalent Organic Framework (COF) | Amine-containing building block for imine condensation | Pores functionalized with difluorophenyl groups |
| Metal-Organic Framework (MOF) | Component of an organic linker | Modified pore chemistry for selective guest interactions |
| Post-Synthetic Modification | Reactive agent for functionalizing existing frameworks | Introduction of fluoro-aryl groups into a framework |
This table is illustrative, outlining potential outcomes based on established principles of COF and MOF synthesis.
Future Research Directions and Emerging Trends
Development of Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methods, a trend that directly impacts the future production of 1-(2,4-difluorophenyl)pentylamine. Traditional methods for synthesizing chiral amines often involve multiple steps, harsh reagents, and significant waste generation. Future research will prioritize the development of "greener" alternatives that are more atom-economical, energy-efficient, and utilize renewable resources.
Key research thrusts in this area include:
Biocatalysis and Chemoenzymatic Synthesis: Enzymes, such as transaminases and amine dehydrogenases, offer high stereoselectivity under mild reaction conditions, making them ideal for the synthesis of chiral amines. Future work will likely focus on engineering enzymes with enhanced substrate scope and stability to accommodate the difluorophenyl moiety. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical catalysis, are also a promising avenue. For instance, a multi-step chemoenzymatic process could be designed for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines.
Asymmetric Catalysis: The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, will continue to be a major focus. These catalysts can facilitate the asymmetric hydrogenation of imines or reductive amination of corresponding ketones, providing a direct and efficient route to enantiomerically pure this compound. Research into new cinchona-based primary amine catalysts has already shown promise for asymmetric transformations.
Flow Chemistry and Process Intensification: Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future synthetic routes for this compound will likely leverage flow chemistry to improve yield, reduce reaction times, and minimize waste.
Sustainable Reagents and Solvents: A significant trend is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives. Research into deoxyfluorination reagents derived from SF6, a potent greenhouse gas, is one such example of creating greener alternatives. The use of water or other green solvents in synthetic protocols is also a key area of investigation.
| Greener Synthesis Approach | Potential Advantages for this compound | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme engineering for improved substrate specificity and stability. |
| Asymmetric Catalysis | High efficiency, atom economy, direct synthesis of chiral amines. | Development of novel, highly active, and selective catalysts. |
| Flow Chemistry | Improved process control, enhanced safety, scalability. | Optimization of reaction conditions in continuous flow systems. |
| Sustainable Reagents | Reduced environmental impact, lower toxicity. | Discovery and application of new, environmentally benign reagents and solvents. |
Advanced Analytical Methodologies for Complex Matrices
As the potential applications of this compound expand, so does the need for sensitive and selective analytical methods to detect and quantify it in complex matrices, such as biological fluids or environmental samples. The presence of fluorine atoms presents unique challenges and opportunities for analytical techniques.
Future research in this domain will likely concentrate on:
High-Resolution Mass Spectrometry (HRMS): Techniques like tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) will be crucial for the structural elucidation and quantification of this compound and its potential metabolites. HRMS provides high mass accuracy, enabling the confident identification of the compound in complex mixtures.
¹⁹F NMR Spectroscopy: The fluorine atoms in this compound provide a unique spectroscopic handle. ¹⁹F NMR is a powerful tool for structural characterization and can be used to study the compound's interactions with biological macromolecules. Future research may involve the development of more sensitive ¹⁹F NMR techniques and computational methods for predicting ¹⁹F chemical shifts to aid in structural assignment.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not a direct method for organic compounds, ICP-MS can be used for total fluorine analysis. Novel methods combining HPLC with ICP-MS/MS are being developed for fluorine speciation analysis, which could be adapted to study the fate and transformation of this compound in various systems.
Sensor Development: The design of novel sensors for the rapid and selective detection of fluorinated compounds is an emerging area. These could be based on electrochemical or optical principles and would be valuable for on-site analysis.
| Analytical Technique | Application for this compound | Future Development |
| LC-HRMS | Quantification in biological and environmental samples, metabolite identification. | Improved ionization techniques, data analysis software. |
| ¹⁹F NMR | Structural elucidation, studying molecular interactions. | Higher sensitivity probes, advanced pulse sequences, computational modeling. |
| HPLC-ICP-MS/MS | Fluorine speciation analysis, metabolic pathway studies. | Enhanced separation methods, lower detection limits. |
| Chemical Sensors | Rapid, on-site detection. | Development of highly selective and sensitive sensor materials. |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, from molecular design to property prediction. For this compound, these computational tools offer exciting possibilities.
Emerging trends in this area include:
De Novo Drug Design: Generative AI models can design novel molecules with desired properties. These models could be used to create derivatives of this compound with enhanced biological activity or improved pharmacokinetic profiles. AI frameworks like CGFlow are being developed to co-design both the molecule and its synthetic pathway, ensuring that the generated compounds are synthesizable.
Predictive Modeling: Machine learning algorithms can be trained to predict various properties of molecules, such as their bioactivity, toxicity, and physicochemical characteristics. This can significantly accelerate the screening of potential drug candidates and reduce the need for costly and time-consuming experimental work. For organofluorine compounds, deep learning models are being developed to predict properties like lipophilicity.
Synthesis Planning: AI-powered retrosynthesis tools can help chemists design more efficient and sustainable synthetic routes. These tools can analyze vast databases of chemical reactions to suggest optimal pathways for the synthesis of this compound.
| AI/ML Application | Impact on this compound Research | Key Technologies |
| De Novo Design | Generation of novel, optimized derivatives. | Generative Adversarial Networks (GANs), Reinforcement Learning. |
| Property Prediction | Rapid screening of virtual libraries for desired properties. | Graph Neural Networks (GNNs), Deep Learning, Quantitative Structure-Activity Relationship (QSAR) models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
